molecular formula C9H16Cl2N4 B2834528 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride CAS No. 2138093-56-6

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride

Cat. No.: B2834528
CAS No.: 2138093-56-6
M. Wt: 251.16
InChI Key: FJHPXHTYSRIEDG-UHFFFAOYSA-N
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Description

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (Molecular Formula: C₉H₁₄N₄·2HCl) is a versatile chemical intermediate in medicinal chemistry and drug discovery research. Its structure features a pyrazine ring linked to a 2-methylpiperazine group, a scaffold recognized for its value in constructing biologically active molecules . The dihydrochloride salt form improves the compound's solubility and stability for experimental handling. Research indicates that analogous compounds containing the 2-methylpiperazine-pyrazine (or related pyridine) motif demonstrate significant therapeutic potential. For instance, similar molecules have been developed as potent, orally active inhibitors of sphingosine-1-phosphate lyase (S1PL), a promising target for treating autoimmune diseases such as multiple sclerosis . The methylpiperazine moiety is a common feature in pharmaceuticals, and researchers should handle this and related compounds with appropriate precautions, as methylpiperazine derivatives can be corrosive and toxic . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not approved for human consumption, diagnostic, or therapeutic applications.

Properties

IUPAC Name

2-(2-methylpiperazin-1-yl)pyrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-8-6-11-4-5-13(8)9-7-10-2-3-12-9;;/h2-3,7-8,11H,4-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHPXHTYSRIEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and interactions at the molecular level.

    Medicine: This compound is investigated for its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural or functional similarity to 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, as determined by computational similarity metrics :

Compound Name CAS No. Similarity Score Key Structural Differences
2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride 138799-95-8 0.88 Imidazole replaces pyrazine; shorter alkyl chain
2-Amino-3-(dimethylamino)pyrazine 93668-43-0 0.75 Lacks piperazine; dimethylamino substituent
2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride 66522-30-3 0.73 Piperazine instead of 2-methylpiperazine; chloro substituent

Functional Analogues in Pharmaceuticals

(a) Hydroxyzine Dihydrochloride (CAS: 2192-20-3)
  • Structure : Contains a piperazine ring linked to a benzohydryl ether and a p-chlorophenyl group .
  • Application : First-generation antihistamine with sedative and anxiolytic properties.
  • Key Difference : Bulkier aromatic substituents confer H1 receptor antagonism, unlike the pyrazine-based target compound .
(b) Levocetirizine Dihydrochloride (CAS: 130018-87-0)
  • Structure : Piperazine-carboxylic acid derivative with a chlorophenylbenzyl group .
  • Application : Second-generation antihistamine with minimal sedation.
  • Key Difference : Carboxylic acid group enhances selectivity for peripheral H1 receptors, contrasting with the neutral pyrazine scaffold of the target compound .
(c) (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride (CAS: 639029-52-0)
  • Structure : Chiral chloro-substituted analogue of the target compound .
  • Application : Intermediate in kinase inhibitor synthesis.
  • Key Difference : Chlorine atom increases electrophilicity, enabling nucleophilic substitution reactions in drug design .

Biological Activity

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C9_9H15_{15}Cl2_2N4_4. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including the piperazine and pyrazine moieties, contribute to its diverse interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. This is significant in therapeutic contexts where enzyme modulation is desired.
  • Receptor Modulation : It can modulate signal transduction pathways through interactions with specific receptors, which is crucial for its potential neuropharmacological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
  • Phosphodiesterase Inhibition : The compound has been identified as a phosphodiesterase inhibitor, which has implications for treating anxiety and depression by enhancing cyclic nucleotide signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of pyrazine derivatives, providing insights into the potential applications of this compound:

  • Cell Viability and Apoptosis Induction : Similar pyrazine derivatives have been shown to induce apoptosis in various cancer cell lines. For instance, a study demonstrated that related compounds could inhibit cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptosis-related gene expression (e.g., Bcl2, Bax) .
  • In Vivo Pharmacokinetics : In vivo studies on structurally similar compounds have provided data on pharmacokinetic parameters such as maximum concentration (Cmax_{max}) and area under the curve (AUC). These parameters are critical for understanding the therapeutic window and dosing regimens for potential clinical applications .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their associated activities:

Compound NameStructural FeaturesBiological Activity
2-(1-(2-Methylpiperazin-1-yl)ethyl)pyrazine hydrochloridePiperazine moiety similar to targetPotential anti-cancer properties
1-EthylpiperazineSimpler piperazine derivativeLimited biological activity
2-(4-Methylpiperazin-1-yl)pyrazineSimilar pyrazine structureExhibits moderate anti-inflammatory effects

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that emphasize the formation of piperazine and pyrazine rings. The compound's unique structure enhances its solubility and reactivity, making it valuable in various research applications. Its potential therapeutic uses span across neuropharmacology, oncology, and anti-inflammatory treatments.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves nucleophilic substitution between pyrazine derivatives and methylpiperazine under controlled conditions. Key steps include:

  • Reagents: Use of bases (e.g., sodium hydride or potassium carbonate) to activate pyrazine for substitution .
  • Solvents: Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
  • Temperature: Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
  • Purification: Crystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity .

Advanced Reaction Mechanism Analysis

Q: How can computational methods validate the reaction mechanism of piperazine-pyrazine coupling in this compound? A: Density Functional Theory (DFT) calculations can model transition states and intermediates:

  • Nucleophilic Attack: Simulate electron density shifts during pyrazine activation and methylpiperazine binding .
  • Kinetic Isotope Effects (KIEs): Compare experimental and theoretical KIEs to confirm rate-determining steps .
  • SHELX Refinement: Use crystallographic data (e.g., bond angles, torsional strain) to validate synthetic intermediates .

Biological Activity Screening

Q: What in vitro assays are suitable for preliminary screening of this compound’s biological activity? A: Prioritize assays based on structural analogs:

  • Receptor Binding: Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given the piperazine moiety’s affinity for CNS targets .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase) using protocols from related pyrazine derivatives .
  • Cellular Viability: MTT assays in neuronal or cancer cell lines, with IC50 determination .

Advanced Structural Characterization

Q: How can X-ray crystallography resolve ambiguities in the compound’s protonation state or salt form? A: Key steps include:

  • Crystal Growth: Vapor diffusion (e.g., methanol/water) to obtain single crystals .
  • SHELXL Refinement: Assign hydrogen atoms to chloride ions and validate protonation sites via residual electron density maps .
  • Validation: Compare experimental bond lengths with DFT-optimized geometries .

Handling and Stability

Q: What protocols ensure safe handling and long-term stability of this hygroscopic dihydrochloride salt? A:

  • Storage: Desiccate at –20°C under argon to prevent hydrolysis .
  • Solubility: Prepare fresh solutions in deionized water or DMSO (≤10 mM) to avoid precipitation .
  • Decomposition Monitoring: Track purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported biological activities of similar piperazine-pyrazine derivatives? A:

  • Assay Variability: Standardize protocols (e.g., cell passage number, incubation time) across replicates .
  • Structural Confirmation: Verify compound identity via LC-MS and ¹H-NMR (D2O, 400 MHz) to rule out degradation .
  • Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioActivity data) to compare SAR trends across analogs .

Advanced Applications in Drug Development

Q: What strategies improve the pharmacokinetic profile of this compound for CNS-targeted therapies? A:

  • Prodrug Design: Esterify the pyrazine ring to enhance blood-brain barrier penetration .
  • Salt Form Optimization: Test alternative counterions (e.g., citrate) for improved solubility .
  • Metabolic Stability: Conduct microsomal assays (human liver microsomes, NADPH cofactor) to identify CYP450 liabilities .

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